(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Behavioral pharmacology Monoamine release Positional isomer

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride (CAS 1820570-24-8) is the hydrochloride salt of the (R)-enantiomer of 3-fluoro-4-methyl-α-methylbenzylamine, a chiral β-methylphenethylamine derivative belonging to the fluorinated aromatic amine class. The compound possesses a single stereogenic center at the α-carbon of the ethylamine chain, with the (R)-absolute configuration distinguishing it from its (S)-counterpart (CAS 1241682-49-4).

Molecular Formula C9H13ClFN
Molecular Weight 189.66
CAS No. 1820570-24-8
Cat. No. B2369189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
CAS1820570-24-8
Molecular FormulaC9H13ClFN
Molecular Weight189.66
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)N)F.Cl
InChIInChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
InChIKeyJBLAOTNJWNXKOA-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride: Chiral Phenethylamine Building Block for Asymmetric Synthesis and CNS Research


(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride (CAS 1820570-24-8) is the hydrochloride salt of the (R)-enantiomer of 3-fluoro-4-methyl-α-methylbenzylamine, a chiral β-methylphenethylamine derivative belonging to the fluorinated aromatic amine class [1]. The compound possesses a single stereogenic center at the α-carbon of the ethylamine chain, with the (R)-absolute configuration distinguishing it from its (S)-counterpart (CAS 1241682-49-4). Its molecular formula is C9H13ClFN with a molecular weight of 189.66 g/mol, and it is commonly supplied at ≥95% purity as a white to off-white solid . The compound serves as both a stereochemically defined synthetic intermediate for pharmaceutical development and as a reference standard for analytical and pharmacological investigations of fluorinated phenethylamine analogs.

Why Racemic or Positional Isomer Substitution Cannot Replace (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride in Research Applications


Substituting this compound with its racemic mixture, the (S)-enantiomer, a different positional isomer of fluoromethamphetamine (e.g., 2-FMA or 4-FMA), or the free-base form introduces variables that invalidate comparative pharmacological, synthetic, or analytical workflows. The (R)-configuration at the α-carbon is a critical determinant of stereoselective receptor interactions—class-level evidence demonstrates that enantiomers of β-methylphenethylamines exhibit divergent potencies at monoamine transporters and trace amine-associated receptors [1]. Positional fluorination on the phenyl ring profoundly alters monoamine release selectivity and behavioral pharmacology: in rodent models, 3-FMA produces peak locomotor effects comparable to methamphetamine (5905–7758 beam-break counts), whereas 2-FMA and 4-FMA are significantly weaker stimulants (2200–3980 counts), with rank-order potency differing by up to 19-fold [2]. The hydrochloride salt form provides defined stoichiometry, enhanced aqueous solubility, and superior long-term storage stability compared to the free base (LogP ~2.1–3.0, water solubility 8.3 mg/mL for free base) . These cumulative differences mean that generic substitution introduces uncontrolled stereochemical, positional, or physicochemical variables that can confound experimental outcomes.

Quantitative Differentiation Evidence for (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride Versus Closest Analogs


Positional Isomer Functional Selectivity: 3-FMA Versus 2-FMA and 4-FMA in Mouse Locomotor Activity

Among the three regioisomers of fluoromethamphetamine, 3-FMA displays a distinct locomotor stimulation profile that differentiates it from both 2-FMA and 4-FMA. In male Swiss-Webster mice using an open-field assay, 3-FMA produced peak locomotor effects of 5905–7758 beam-break counts, comparable to methamphetamine, whereas 2-FMA reached only 2200–3980 counts and 4-FMA was the weakest stimulant overall [1]. The rank-order potency (ED50) was 2-FMA > methamphetamine > 3-FMA ≈ 3-FA ≈ 2-FA > 4-FMA, with ED50 values ranging from 0.38 to 7.38 mg/kg—representing an approximately 19-fold potency span across positional isomers [1]. In drug discrimination assays, all fluorinated compounds fully substituted for methamphetamine with comparable ED50 values (0.32–0.71 mg/kg), but the contrasting locomotor efficacies reveal mechanistically distinct monoamine release profiles that are positional-isomer-dependent. This demonstrates that researchers investigating CNS stimulant mechanisms cannot interchangeably use 2-FMA, 3-FMA, or 4-FMA without altering the pharmacological endpoint being measured.

Behavioral pharmacology Monoamine release Positional isomer Locomotor activity Stimulant

Enantiomer-Dependent Stereoselectivity at Trace Amine-Associated Receptor 1 (TAAR1): (R) Versus (S) Configuration

The (R)-enantiomer of β-methylphenethylamines exhibits a fundamentally different pharmacological profile from the (S)-enantiomer at trace amine-associated receptor 1 (TAAR1), a recognized stereoselective binding site within the amphetamine class. Across ten enantiomeric pairs of amphetamine analogs tested at primate TAAR1 stably expressed in RD-HGA16 cells, the (S)-configuration was consistently associated with higher agonist potency, and the rank order of TAAR1 activation paralleled human stimulant potency data [1]. By class-level inference, the (R)-enantiomer represented by (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine is predicted to display lower TAAR1 activation potency compared to its (S)-counterpart (CAS 1241682-49-4). Separate literature indicates that for hallucinogenic amphetamines acting at 5-HT2A/C receptors, the (R)-enantiomer can possess higher potency [1]. This inversion of stereoselectivity between TAAR1 (S > R) and 5-HT2A/C (R > S) pathways means that the (R)-enantiomer may favor a distinct signaling profile with reduced TAAR1-mediated psychostimulant activity while retaining or enhancing engagement at serotonergic targets—a profile directly relevant to antidepressant or anxiolytic pharmacological strategies.

Stereoselectivity TAAR1 Amphetamine class Enantiomer pharmacology CNS receptor

Hydrochloride Salt Versus Free Base: Physicochemical and Handling Advantages

The hydrochloride salt form (CAS 1820570-24-8) provides quantifiable advantages over the corresponding free base (CAS 1241682-38-1) for laboratory handling, storage, and experimental reproducibility. The free base of 1-(3-fluoro-4-methylphenyl)ethanamine has a reported water solubility of approximately 8.3 mg/mL at 25°C and a predicted pKa of 8.88 ± 0.10, indicating limited aqueous solubility and a tendency toward deprotonation at physiological pH . Conversion to the hydrochloride salt increases molecular weight from 153.20 to 189.66 g/mol and substantially improves aqueous solubility through ionic character, enabling more accurate preparation of stock solutions for in vitro and in vivo experiments . The hydrochloride salt also exhibits superior long-term solid-state stability, reduced hygroscopicity, and a well-defined melting point range, which are critical attributes for use as a quantitative analytical reference standard in LC-MS/MS forensic and pharmacokinetic method development. Computed ADME parameters for the HCl salt include a consensus LogP of 2.18, bioavailability score of 0.55, and predicted blood-brain barrier permeability, with no predicted inhibition of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) .

Salt form Solubility Stability Formulation Analytical reference

Monoamine Release Selectivity: 3-FMA Elicits Serotonin-Predominant Release Distinguished from Classical Dopaminergic Stimulants

In comparative in vivo microdialysis studies in rat nucleus accumbens, 3-FMA (as racemic hydrochloride) elicited a monoamine release profile distinct from both classical amphetamine and from other ring-substituted phenethylamines. 3-FMA induced greater extracellular serotonin (5-HT) elevation than dopamine (DA) release, whereas classical stimulants like methamphetamine predominantly elevate DA [1]. This serotonin-dominant profile is corroborated by in vitro transporter inhibition and binding data showing that 3-FMA acts as a potent inhibitor at both DAT and SERT, with its 5-HT-biased release distinguishing it from 4-FMA (weaker overall) and from 2-FMA (which lacks significant serotonergic activity) [2]. While the published data reflect the racemic mixture, the stereoselectivity literature at monoamine transporters for amphetamine-class compounds indicates that the (R)- and (S)-enantiomers can exhibit differing degrees of DAT/SERT selectivity. Researchers requiring the specific (R)-enantiomer to investigate stereochemical contributions to monoamine transporter pharmacology cannot substitute the racemate without losing the ability to attribute effects to a single stereoisomer.

Monoamine release Serotonin Dopamine Microdialysis Transporter binding

Synthetic Utility as a Chiral Building Block: Validated Intermediate in CRF1 Receptor Antagonist Synthesis

The 3-fluoro-4-methylphenyl-ethylamine scaffold, when elaborated with a cyclopropylmethyl side chain, serves as a key intermediate in the synthesis of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine, a known corticotropin-releasing factor 1 (CRF1) receptor antagonist with potential antidepressant and anxiolytic effects [1]. The patent literature (WO2010125414A1) explicitly describes the preparation process requiring the 3-fluoro-4-methylphenyl-ethanamine core as a building block, with the chiral center at the α-carbon being critical for the stereochemical integrity of the final pharmacologically active diastereomer [1]. The (R)-enantiomer, as a single-stereoisomer building block, eliminates the need for chiral resolution at later synthetic stages, increasing overall synthetic efficiency and reducing the generation of undesired diastereomeric byproducts. This contrasts with the use of racemic starting material, which would require additional chiral separation steps and reduce the overall yield of the desired stereoisomer by at least 50%.

Chiral intermediate Asymmetric synthesis CRF1 antagonist Medicinal chemistry Patent

Optimal Application Scenarios for (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride Based on Validated Differentiation Evidence


Stereochemical Probe in Monoamine Transporter Structure-Activity Relationship Studies

The (R)-enantiomer enables research groups to dissect the stereochemical determinants of monoamine release and reuptake inhibition at DAT, SERT, and NET. As established in Section 3, the (R)-configuration predicts lower TAAR1 potency but potential retention or enhancement of 5-HT2A/C engagement compared to the (S)-enantiomer [1]. This stereochemically pure compound, when used alongside its (S)-counterpart and the racemate, allows construction of a complete enantiomer-activity profile essential for understanding the molecular pharmacology of ring-fluorinated phenethylamines and for designing biased ligands with reduced psychostimulant liability.

Positional Isomer Reference Standard in Forensic Toxicology Method Development

The 3-fluoro-4-methyl positional isomer produces a locomotor stimulation profile (5905–7758 counts at peak effect) that is statistically indistinguishable from methamphetamine and clearly differentiated from the weaker 2-FMA and 4-FMA isomers (2200–3980 counts) [2]. Forensic toxicology laboratories developing LC-MS/MS or GC-MS methods for the identification and quantification of fluorinated novel psychoactive substances require authentic reference standards of each positional isomer to ensure correct chromatographic peak assignment—3-FMA cannot be used as a surrogate calibrant for 2-FMA or 4-FMA due to differing retention times and fragmentation patterns. The (R)-enantiomer HCl salt, with its defined stoichiometry and high purity (≥95%), provides the analytical benchmark needed for method validation.

Enantiopure Building Block for CNS-Penetrant Chiral Amine Drug Candidates

As demonstrated by the CRF1 antagonist patent literature (WO2010125414A1), the 3-fluoro-4-methylphenyl-ethylamine core is a validated scaffold for constructing CNS-active pharmaceutical candidates [3]. The (R)-enantiomer hydrochloride enables stereoselective synthesis without additional chiral resolution steps, preserving product enantiomeric excess and simplifying process-scale development. The computed ADME profile—consensus LogP 2.18, high GI absorption, predicted BBB permeability, and absence of CYP inhibition flags —supports its suitability as a starting material for CNS drug discovery programs targeting depression, anxiety, or stress-related disorders.

In Vivo Microdialysis Studies of Serotonin-Dopamine Interactions

The serotonin-dominant monoamine release profile of 3-FMA (greater 5-HT than DA release in rat nucleus accumbens), as established by Kim et al. (2019) [4], positions the compound as a pharmacological tool for investigating serotonergic inhibition of mesolimbic dopamine transmission. The (R)-enantiomer provides the stereochemically defined probe needed to test whether the 5-HT-biased release is enantiomer-specific or shared across stereoisomers—a critical question for understanding the neurochemical basis of the compound's behavioral pharmacology and for validating therapeutic hypotheses in mood disorder research.

Quote Request

Request a Quote for (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.